Cytotoxicity on MCF-7 Breast Cancer Cells: 27-TBDMS vs. Unmodified Withaferin A
27-TBDMS-4-Dehydrowithaferin A demonstrates superior potency against MCF-7 breast adenocarcinoma cells compared to the unmodified lead compound withaferin A. In a 48-hour antiproliferative assay, the TBDMS-protected analogue achieved an IC50 of 0.5 μM, whereas withaferin A exhibited a significantly higher IC50 of 10.1 μM under comparable conditions [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | Withaferin A: 10.1 μM |
| Quantified Difference | 20.2-fold more potent |
| Conditions | MCF-7 human breast adenocarcinoma cell line, 48 h exposure, antiproliferative assay (MTS method) |
Why This Matters
This 20-fold enhancement in potency on MCF-7 cells justifies the selection of the TBDMS derivative over parent withaferin A for breast cancer-focused SAR studies requiring high sensitivity.
- [1] Llanos, G. G., Araujo, L. M., Jiménez, I. A., Moujir, L. M., Rodríguez, J., Jiménez, C., & Bazzocchi, I. L. (2017). Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers. European Journal of Medicinal Chemistry, 140, 52–64. View Source
